molecular formula C16H11FN2S B5700592 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No. B5700592
M. Wt: 282.3 g/mol
InChI Key: GJRZNZPBYIPUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole, also known as FMeI, is a heterocyclic compound that has gained significant attention in scientific research. FMeI is a benzothiazole derivative that has shown promising results in the treatment of various diseases, including cancer. In

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death. 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has also been shown to inhibit the activity of cyclin-dependent kinases, enzymes that regulate the cell cycle. Inhibition of cyclin-dependent kinases leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has also been found to have antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole also has a high degree of purity, which is important for scientific research. One limitation of 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has not yet been extensively tested in animal models, so its safety and efficacy in vivo are not well understood.

Future Directions

There are many potential future directions for research on 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole. One area of interest is the development of 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole involves the condensation of 2-aminobenzothiazole and 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is typically around 50%, and the purity is confirmed by NMR and mass spectrometry.

Scientific Research Applications

2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(4-fluorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRZNZPBYIPUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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